molecular formula C11H11N3 B3212295 N1-(4-Pyridinyl)-1,3-benzenediamine CAS No. 109871-19-4

N1-(4-Pyridinyl)-1,3-benzenediamine

Cat. No.: B3212295
CAS No.: 109871-19-4
M. Wt: 185.22 g/mol
InChI Key: VVUXXNFYPNKDJY-UHFFFAOYSA-N
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Description

N1-(4-Pyridinyl)-1,3-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Pyridinyl)-1,3-benzenediamine typically involves the reaction of 4-aminopyridine with 1,3-diaminobenzene under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Pyridinyl)-1,3-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

N1-(4-Pyridinyl)-1,3-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the position of the pyridine ring attachment.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are part of a different heterocyclic system.

Uniqueness

N1-(4-Pyridinyl)-1,3-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual amino groups and pyridine ring make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-N-pyridin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUXXNFYPNKDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of compound A3 (7.26 g, 33.7 mmol) and 10% Pd/C in MeOH was hydrogenated for 2 h, filtered through a pad of Celite, and solvent evaporated. The residue was recrystallized from MeOH/H2O to give A4 as a pale yellow powder (5.43 g, 83%): mp. (MeOH/H2O) 170-171° C. 1H NMR [(CD3)2SO] δ8.48 (bs, 1 H, NH), 8.14-8.12 (m, 2 H, H-2′&6′), 6.96 (t, J=7.9 Hz, 1 H, H-5), 6.86-6.84 (m, 2 H, H-3′ & 6′), 6.43 (t, J=2.0 Hz, 1 H, H-2), 6.32 (dd, J=7.8, 1.3H, 1 H, H-6), 6.26 (dd, J=7.8, 1.5 Hz, 1 H, H-4) 5.07 (br s, 2 H, NH2); HRMS (EI+) calc. for C11H11N3 (M+) m/z 185.0953, found 185.0945; Anal. calc. for C11H11N3.0.125 H2O: C, 70.5; H, 6.1; N, 22.5; found, C, 70.6; H, 6.0; N, 22.7%.
Quantity
7.26 g
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83%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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